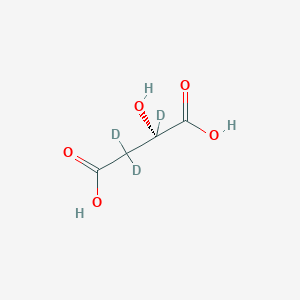

(S)-Malic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H6O5 |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

(3S)-2,2,3-trideuterio-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |

InChI Key |

BJEPYKJPYRNKOW-RBXBQAPRSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Malic Acid-d3: A Technical Guide for Researchers

(S)-Malic acid-d3 is a deuterated form of (S)-malic acid, a key intermediate in the citric acid cycle and various other metabolic pathways.[1][2] This stable isotope-labeled compound serves as an invaluable tool for researchers, scientists, and drug development professionals, primarily as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1][3] This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies associated with its use.

Core Properties and Applications

This compound, also known as (S)-Hydroxybutanedioic acid-d3, is chemically identical to its non-labeled counterpart but contains three deuterium (B1214612) atoms, which increases its molecular weight.[1] This mass difference is the basis for its utility in isotope dilution mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | (S)-Hydroxybutanedioic acid-d3, (S)-E 296-d3, L-Malic acid-d3 |

| Molecular Formula | C₄H₃D₃O₅ |

| Molecular Weight | ~137.11 g/mol |

| Primary Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Metabolic tracer |

The primary applications of this compound stem from its isotopic labeling:

-

Internal Standard: In quantitative mass spectrometry, a known amount of this compound is added to a biological sample.[1] Because it behaves identically to the endogenous (S)-malic acid during sample preparation and analysis, it allows for accurate quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.[4]

-

Metabolic Tracer: When introduced into a biological system, the deuterium label allows researchers to track the metabolic fate of malate (B86768) through various pathways, such as the citric acid cycle.[1][5] This is crucial for metabolic flux analysis, which aims to determine the rates of metabolic reactions.

Experimental Protocols

Quantification of Organic Acids using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of malic acid and other organic acids in biological samples, such as serum or cell extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

1. Sample Preparation:

-

Materials: Biological sample (e.g., 100 µL serum), this compound internal standard solution (concentration depends on expected analyte concentration), protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

-

Procedure:

-

Thaw biological samples on ice.

-

Add a known amount of the this compound internal standard solution to each sample.

-

Add the protein precipitation solvent (typically 3-4 volumes of the sample volume).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the organic acids.

-

The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent for analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used to separate the organic acids. The specific gradient will depend on the column and the analytes of interest.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous malic acid and the this compound internal standard. For example:

-

Malic Acid (unlabeled): Q1 m/z 133.0 -> Q3 m/z 115.0

-

This compound: Q1 m/z 136.0 -> Q3 m/z 118.0

-

-

Collision Energy and other MS parameters: Optimized for each analyte to achieve maximum sensitivity.

-

3. Data Analysis:

-

The peak areas of the endogenous malic acid and the this compound internal standard are integrated.

-

A calibration curve is generated using standards of known malic acid concentrations and a constant amount of the internal standard.

-

The concentration of malic acid in the unknown samples is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Table 2: Representative LC-MS/MS Parameters for Organic Acid Analysis

| Parameter | Setting |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 2% to 98% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI- |

| MRM Transition (Malic Acid) | 133.0 -> 115.0 |

| MRM Transition (this compound) | 136.0 -> 118.0 |

Note: These are example parameters and should be optimized for the specific instrument and application.

Metabolic Flux Analysis and Signaling Pathways

This compound can be used as a tracer to investigate metabolic flux through the citric acid cycle and related pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into the dynamic regulation of metabolism.

The Malate-Aspartate Shuttle: A Key Metabolic Pathway

Malate plays a critical role in the malate-aspartate shuttle , which transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria.[2][7] This is essential for cellular respiration and energy production. The dysfunction of this shuttle has been implicated in various diseases.[8]

The Malate-Aspartate Shuttle.

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a general workflow for a metabolic flux analysis experiment using a deuterated tracer like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 5. Metabolic Fate of the Carboxyl Groups of Malate and Pyruvate and their Influence on δ13C of Leaf-Respired CO2 during Light Enhanced Dark Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malic acid (6915-15-7) 1H NMR spectrum [chemicalbook.com]

- 7. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | A crucial role of the malate aspartate shuttle in metabolic reprogramming in TNF-induced SIRS [frontiersin.org]

An In-Depth Technical Guide to (S)-Malic acid-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-Malic acid-d3, a deuterated analog of the key metabolic intermediate, (S)-Malic acid. This document is intended to serve as a valuable resource for professionals in the fields of metabolic research, drug discovery, and analytical chemistry.

Core Chemical and Physical Properties

This compound, also known as (S)-Hydroxybutanedioic acid-d3, is the deuterium-labeled form of (S)-Malic acid.[1] The incorporation of deuterium (B1214612) atoms provides a stable isotopic signature, making it an invaluable tool for a variety of research applications, particularly as a tracer in metabolic studies and as an internal standard for quantitative analysis.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

| Property | This compound | (S)-Malic acid (L-Malic acid) |

| Synonyms | (S)-Hydroxybutanedioic acid-d3, (S)-E 296-d3, L-Malic acid-d3 | (S)-(-)-Hydroxysuccinic acid, L-Hydroxysuccinic acid |

| CAS Number | 59652-74-3 | 97-67-6 |

| Molecular Formula | C₄H₃D₃O₅ | C₄H₆O₅ |

| Molecular Weight | 137.11 g/mol | 134.09 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | Not explicitly reported; expected to be similar to (S)-Malic acid | 101-103 °C[2] or 107 °C[3] |

| Solubility | Soluble in DMSO (100 mg/mL) and Water (100 mg/mL) with sonication[1] | Soluble in water and alcohol[3] |

| InChI | InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D | InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 |

| SMILES | O=C(O)C--INVALID-LINK--C(=O)O | O=C(O)C--INVALID-LINK--C(=O)O |

Chemical Structure

This compound possesses the same stereochemistry as its natural counterpart, L-malic acid. The deuterium atoms are typically incorporated at specific, non-exchangeable positions on the carbon backbone, which ensures the stability of the isotopic label during biological processing.

Experimental Protocols

The primary applications of this compound are as a tracer for metabolic flux analysis and as an internal standard for the precise quantification of (S)-Malic acid in biological samples.

Detailed Methodology for Metabolic Flux Analysis using this compound as a Tracer

This protocol outlines a general procedure for tracing the metabolic fate of malate (B86768) in cell culture using this compound.

Objective: To determine the contribution of exogenous malate to the tricarboxylic acid (TCA) cycle and other interconnected metabolic pathways.

Materials:

-

This compound

-

Cell culture medium deficient in malic acid

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

Lyophilizer or vacuum concentrator

-

LC-MS grade solvents

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture: Plate cells at the desired density and allow them to adhere and grow for 24-48 hours in standard culture medium.

-

Media Preparation: Prepare the labeling medium by supplementing malate-free basal medium with a known concentration of this compound. The concentration should be physiologically relevant and optimized for the specific cell line and experimental question. Also, add dFBS and other necessary supplements.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubate the cells for a predetermined time course. The duration of labeling will depend on the turnover rate of the metabolite pool and the specific pathways being investigated.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity and remove any remaining extracellular tracer.

-

Add a sufficient volume of ice-cold 80% methanol to the plate.

-

Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes thoroughly.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent compatible with the LC-MS method.

-

Analyze the samples to determine the mass isotopologue distribution (MID) of malate and other downstream metabolites.

-

-

Data Interpretation:

-

Correct the raw data for the natural abundance of stable isotopes.

-

Analyze the MIDs to quantify the fractional contribution of the tracer to each metabolite pool and infer metabolic fluxes.

-

Detailed Methodology for Quantification of (S)-Malic Acid using this compound as an Internal Standard

This protocol provides a representative method for the accurate quantification of (S)-Malic acid in a biological matrix, such as plasma, using this compound as an internal standard.

Objective: To accurately measure the concentration of (S)-Malic acid in a biological sample.

Materials:

-

This compound (Internal Standard)

-

(S)-Malic acid (Calibration Standard)

-

Biological matrix (e.g., plasma)

-

Trichloroacetic acid (TCA), 5% solution

-

Formic acid, 0.2% solution

-

LC-MS grade water and acetonitrile

-

HPLC vials

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL). This will serve as the internal standard spiking solution.

-

Prepare a series of calibration standards of (S)-Malic acid in a matrix that mimics the study samples (e.g., charcoal-stripped plasma) at concentrations spanning the expected range of the analyte.

-

-

Sample Preparation:

-

To 10 µL of plasma sample, add 80 µL of 5% TCA to precipitate proteins.

-

Add 10 µL of the this compound internal standard solution.

-

Vortex the mixture for 30 seconds and keep on ice for 5 minutes.

-

Centrifuge at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable column for the separation of polar organic acids, such as a mixed-mode or HILIC column.

-

Mobile Phase A: 0.2% Formic acid in water.

-

Mobile Phase B: 0.2% Formic acid in acetonitrile.

-

Gradient: A gradient optimized for the separation of malic acid from other matrix components.

-

Flow Rate: A typical flow rate for the chosen column diameter.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both (S)-Malic acid and this compound.

-

(S)-Malic acid: e.g., m/z 133 -> 115

-

This compound: e.g., m/z 136 -> 118

-

-

Optimize MS parameters such as collision energy and cone voltage for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (S)-Malic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

The Role of Malate in the Citric Acid (TCA) Cycle

Caption: A simplified diagram showing the conversion of malate in the Citric Acid Cycle.

Experimental Workflow for Metabolic Tracing with this compound

Caption: A workflow diagram for a metabolic tracing experiment using this compound.

Logical Relationship for Quantification using an Internal Standard

Caption: A diagram illustrating the use of this compound as an internal standard for quantification.

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-Malic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-Malic acid-d3, a deuterated isotopologue of the naturally occurring (S)-Malic acid. The inclusion of deuterium (B1214612) atoms at specific positions within the molecule makes it a valuable tool for a range of scientific applications, including metabolic research, mechanistic studies, and as an internal standard in mass spectrometry-based analyses. This document outlines a robust enzymatic synthesis strategy, detailed purification protocols, and methods for assessing the final product's purity.

Synthesis of this compound

The stereoselective synthesis of this compound is most effectively achieved through an enzymatic approach, leveraging the high specificity of the enzyme fumarase. This method ensures the desired (S)-enantiomer is produced with high fidelity. The overall synthetic strategy involves the enzymatic hydration of commercially available deuterated fumaric acid.

Starting Material

The key starting material for this synthesis is Fumaric acid-d2 (trans-butenedioic-2,3-d2 acid). This deuterated substrate is commercially available from various suppliers with high isotopic purity, typically around 98 atom % D.[1][2][3][4][5]

Enzymatic Conversion

The synthesis proceeds via the fumarase-catalyzed hydration of Fumaric acid-d2. Fumarase, a ubiquitous enzyme in the citric acid cycle, catalyzes the reversible hydration of fumarate (B1241708) to L-malate ((S)-malate).[6][7][8][9] The use of D₂O as the solvent for the reaction ensures the incorporation of a third deuterium atom at the C2 position, yielding this compound.

Reaction:

Fumaric acid-d2 + D₂O ---(Fumarase)--> this compound

Experimental Protocol: Enzymatic Synthesis

The following protocol is adapted from established methods for the enzymatic synthesis of L-malic acid.[10]

-

Reaction Setup:

-

Dissolve Fumaric acid-d2 (1 equivalent) in a suitable phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0-7.5) prepared in deuterium oxide (D₂O, 99.9 atom % D). The concentration of the fumaric acid solution can range from 0.1 M to 1 M.

-

Add Fumarase (from porcine heart or recombinant sources) to the solution. The enzyme concentration should be optimized but typically ranges from 10 to 100 units per millimole of substrate.

-

The reaction is carried out at a controlled temperature, generally between 25°C and 37°C.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by observing the decrease in the absorbance of fumarate at 240-250 nm.[7]

-

Alternatively, aliquots can be taken at regular intervals and analyzed by ¹H NMR or LC-MS to determine the conversion of the starting material to the product.

-

-

Reaction Work-up:

-

Once the reaction has reached equilibrium (typically after several hours to a day), the enzyme is removed. This can be achieved by heat denaturation followed by centrifugation, or by ultrafiltration if the enzyme is to be recovered.

-

The resulting solution contains this compound, unreacted Fumaric acid-d2, and the buffer salts.

-

Expected Yield and Purity

The enzymatic conversion of fumarate to malate (B86768) is an equilibrium-controlled reaction. Under optimal conditions, conversions of over 80% can be achieved.[10] The isotopic purity of the resulting this compound is expected to be high, directly reflecting the isotopic purity of the starting Fumaric acid-d2 and the D₂O solvent. The stereochemical purity is also expected to be very high due to the enantioselectivity of the fumarase enzyme.

Purification of this compound

The purification of this compound from the reaction mixture is crucial to remove unreacted starting material, buffer salts, and any potential byproducts. A multi-step approach involving crystallization and chromatographic techniques is recommended.

Removal of Buffer Salts and Unreacted Fumaric Acid

-

Acidification and Extraction:

-

Acidify the reaction mixture to a low pH (e.g., pH 1-2) using a strong acid such as DCl in D₂O.

-

The acidic solution can be concentrated under reduced pressure.

-

This compound is highly soluble in water, while the remaining Fumaric acid-d2 has lower solubility and may precipitate upon cooling and can be removed by filtration.

-

-

Crystallization:

-

Further purification can be achieved by crystallization. The concentrated aqueous solution of this compound can be treated with an organic solvent in which malic acid has lower solubility, such as acetone (B3395972) or ethyl acetate, to induce crystallization.

-

Enantiomeric Purity Assessment and Chiral Purification

To ensure the final product is enantiomerically pure, a chiral separation and analysis step is essential. This is typically performed using High-Performance Liquid Chromatography (HPLC) after derivatization.

Experimental Protocol: Chiral HPLC Analysis

The following protocol is based on established methods for the separation of malic acid enantiomers.

-

Derivatization:

-

The carboxylic acid groups of this compound are derivatized with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase HPLC column. A common derivatizing agent is (R)-1-(1-naphthyl)ethylamine ((R)-NEA).

-

The derivatization reaction is typically carried out in an organic solvent like acetonitrile (B52724), often with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

-

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) with an ion-pairing reagent like sodium heptanesulfonate, adjusted to an acidic pH.

-

Detection: The derivatives can be detected by UV absorbance at a wavelength where the derivatizing agent has a strong chromophore (e.g., 225 nm for NEA derivatives).

-

The separation of the diastereomeric derivatives allows for the quantification of the enantiomeric excess (e.e.) of the this compound.

-

Data Presentation

| Parameter | Starting Material (Fumaric acid-d2) | Final Product (this compound) |

| Chemical Formula | C₄H₂D₂O₄ | C₄H₃D₃O₅ |

| Molecular Weight | ~118.08 g/mol | ~137.11 g/mol |

| Isotopic Purity | Typically ≥98 atom % D | Expected to be ≥98 atom % D |

| Enantiomeric Purity | N/A | Expected to be >99% e.e. |

| Typical Yield | N/A | >80% (enzymatic conversion) |

Visualization of Workflows and Pathways

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Purification and Analysis Workflow

References

- 1. Sigma Aldrich Fine Chemicals Biosciences Fumaric acid-2,3-d2 98 atom % | Fisher Scientific [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. Fumaric acid (2,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Fumaric acid-2,3-d2 D 98atom 24461-32-3 [sigmaaldrich.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of L-malic acid via biocatalysis employing wild-type and respiratory-deficient yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cytosolic pathway of L-malic acid synthesis in Saccharomyces cerevisiae: the role of fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(S)-Malic Acid-d3: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of (S)-Malic acid-d3. This deuterated analogue of the naturally occurring (S)-Malic acid is a valuable tool in various scientific disciplines, including metabolic research, mechanistic studies, and as an internal standard in quantitative analyses.[1][2] This document outlines the key quality attributes of this compound, methods for its analysis, and considerations for its stable storage and handling.

Isotopic Purity and Chemical Purity

The utility of this compound in sensitive analytical applications is directly dependent on its isotopic enrichment and chemical purity. Commercially available this compound is typically produced to high specifications.

Table 1: Typical Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |

| Enantiomeric Purity | ≥ 93% | Chiral Chromatography |

Note: Specifications may vary between suppliers. It is essential to consult the certificate of analysis for specific batch information.

Stability Profile and Recommended Storage

The stability of this compound is crucial for maintaining its isotopic and chemical integrity over time. As a deuterated dicarboxylic acid, its stability can be influenced by environmental factors such as temperature, pH, light, and humidity.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light and moisture. For solid material, storage at room temperature is generally acceptable.[3] Solutions of this compound are best prepared fresh; however, if storage is necessary, they should be kept at low temperatures (e.g., -20°C) to minimize degradation.[4]

Factors Affecting Stability

-

pH: As a dicarboxylic acid, this compound is susceptible to degradation under strongly acidic or basic conditions. Forced degradation studies are recommended to understand its stability profile across a range of pH values.[5]

-

Temperature: Elevated temperatures can accelerate the degradation of organic acids.[6] Malic acid itself can decompose at temperatures above 150°C.[6]

-

Oxidation: While not highly susceptible to oxidation, exposure to strong oxidizing agents should be avoided.

-

Hydrogen-Deuterium (H-D) Exchange: The deuterium (B1214612) atoms on the carbon backbone of this compound are generally stable. However, the hydroxyl and carboxylic acid protons are readily exchangeable with protons from the solvent (e.g., water).[7] This is a critical consideration when preparing solutions for analysis, particularly for NMR studies where the solvent choice is important.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the isotopic purity and stability of this compound.

Protocol for Determination of Isotopic Purity by Mass Spectrometry

This protocol provides a general framework for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).[8][9]

Objective: To quantify the percentage of deuterium incorporation in this compound.

Materials:

-

This compound sample

-

High-purity water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Mass Analyzer: Set to a high resolution (e.g., > 30,000).

-

Scan Range: m/z 100-200.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of the unlabeled (m/z 133.0142) and deuterated isotopologues (m/z 134.0205, 135.0268, 136.0331 for d1, d2, and d3 respectively).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = (Sum of deuterated isotopologue areas / Sum of all isotopologue areas) * 100

-

-

Protocol for Stability Assessment by Forced Degradation Study

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][10]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

-

Photostability: Expose the stock solution to light (ICH-compliant photostability chamber) for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Calculate the percentage degradation of this compound.

-

Identify and characterize any significant degradation products, if observed.

-

Table 2: Proposed Conditions for Forced Degradation Study of this compound

| Stress Condition | Reagent/Parameter | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal (Solid) | - | 80°C | 48 hours |

| Photostability | ICH compliant light source | Room Temperature | As per ICH Q1B |

Visualizations of Pathways and Workflows

Metabolic Pathways Involving (S)-Malic Acid

(S)-Malic acid is a key intermediate in several fundamental metabolic pathways, most notably the Krebs cycle (also known as the citric acid cycle or TCA cycle).[1][4][11]

Caption: The Krebs Cycle showing the central role of (S)-Malate.

Experimental Workflow for Isotopic Purity Analysis

The determination of isotopic purity follows a systematic workflow from sample preparation to data analysis.

Caption: Workflow for isotopic purity determination by LC-HRMS.

Logical Flow for Forced Degradation Study

A forced degradation study is a logical process of subjecting the compound to stress and analyzing the outcome.

Caption: Logical workflow for a forced degradation study.

Conclusion

This compound is a high-purity stable isotope-labeled compound that serves as an indispensable tool in modern scientific research. Understanding its isotopic purity and stability is paramount to ensure the reliability and accuracy of experimental results. By adhering to the recommended storage conditions and employing robust analytical methods as outlined in this guide, researchers can confidently utilize this compound in their studies. The provided protocols offer a solid foundation for the in-house verification of its quality attributes.

References

- 1. praxilabs.com [praxilabs.com]

- 2. PathBank [pathbank.org]

- 3. DL-Malic acid (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. teachmephysiology.com [teachmephysiology.com]

A Technical Guide to (S)-Malic acid-d3: Sourcing and Applications for Researchers

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. This guide provides an in-depth overview of (S)-Malic acid-d3, a deuterated form of the naturally occurring (S)-Malic acid. This document outlines key suppliers, purchasing options, and technical information to facilitate its use in experimental settings.

This compound: An Overview

This compound (CAS No. 59652-74-3) is a stable isotope-labeled version of (S)-Malic acid, where three hydrogen atoms have been replaced with deuterium (B1214612).[1][2][3] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of malic acid in biological samples.[2][4] Furthermore, its use as a tracer allows for the elucidation of metabolic pathways and fluxes.[2]

Suppliers and Purchasing Options

A number of reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from a selection of these suppliers to aid in purchasing decisions. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| CDN Isotopes | D-6626 | Information not available | 98 atom % D | 5 mg, 10 mg |

| MedChemExpress | HY-Y1069S | 99.04% | Information not available | 1 mg, 5 mg |

| Pharmaffiliates | PA PST 010030 | Information not available | Information not available | Information not available |

| LGC Standards | CDN-D-6626 | min 98% Chemical Purity | 98 atom % D | 5 mg, 10 mg |

| Sigma-Aldrich | Not explicitly for (S)-form, DL-form available | 98% (CP) | 98 atom % D | Information not available |

| BOC Sciences | Not explicitly for (S)-form, DL-form available | 98% by CP | 98% atom D | Information not available |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic flux analysis.

Experimental Workflow: Quantitative Analysis of Malic Acid in Biological Samples

The following diagram outlines a typical workflow for using this compound as an internal standard for the quantification of endogenous malic acid in a biological sample, such as plasma or cell culture extracts.

A detailed experimental protocol would involve the following key steps:

-

Preparation of Standard Solutions: A series of calibration standards containing known concentrations of unlabeled (S)-Malic acid are prepared. Each standard is spiked with a fixed concentration of this compound.

-

Sample Preparation: The biological sample is spiked with the same fixed concentration of this compound as the calibration standards. This is followed by a metabolite extraction procedure, commonly protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.

-

LC-MS/MS Analysis: The extracted samples and calibration standards are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both unlabeled malic acid and this compound.

-

Data Analysis: The peak areas of the endogenous (unlabeled) malic acid and the internal standard (this compound) are integrated. A calibration curve is generated by plotting the ratio of the peak area of unlabeled malic acid to the peak area of the internal standard against the concentration of the unlabeled malic acid standards. The concentration of malic acid in the biological samples is then determined from this calibration curve.

(S)-Malic Acid in Cellular Metabolism: The Citric Acid Cycle

(S)-Malic acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the generation of energy in aerobic organisms. Tracing the incorporation of deuterium from this compound into other metabolites can provide valuable insights into the activity of this pathway.

The following diagram illustrates the position of malate (B86768) within the citric acid cycle.

By supplying cells with this compound and analyzing the isotopic enrichment in downstream metabolites like oxaloacetate or citrate, researchers can quantify the flux through this portion of the citric acid cycle. This type of metabolic flux analysis is critical for understanding cellular physiology in both normal and disease states.

References

Safety data sheet and handling information for (S)-Malic acid-d3

This guide provides comprehensive safety data and handling information for (S)-Malic acid-d3, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is the deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid that plays a central role in the citric acid (Krebs) cycle. The deuteration makes it a valuable tool for metabolic research and as an internal standard in analytical chemistry.[1][2] While specific data for the (S)-d3 enantiomer is limited, the following tables summarize available information for the deuterated racemic mixture and the non-deuterated L-enantiomer.

Table 1: Physical and Chemical Properties

| Property | (RS)-Malic-2,3,3-d3 Acid | L-(-)-Malic acid | Reference |

| Molecular Formula | C4H3D3O5 | C4H6O5 | [3] |

| Molecular Weight | 137.11 g/mol | 134.09 g/mol | [3][4] |

| Appearance | Solid | Colorless solid | [5] |

| Melting Point | 131 - 133 °C (for DL-Malic acid) | 130 °C | [6] |

| Flash Point | 203 °C (397 °F) | 203 °C | [5] |

| Auto-ignition Temperature | 340 °C (644 °F) | 340 °C | [5] |

| Solubility in water | Soluble | 558 g/L (at 20 °C) | [6] |

| logP (octanol/water) | -1.26 | -1.3 | [4] |

| Vapor Pressure | < 0.1 hPa (< 0.1 mmHg) at 20 °C | Not available |

Safety and Handling

The safety profile of this compound is comparable to that of L-Malic acid. It is considered harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE) and handling procedures are essential to minimize risk.

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements | Reference |

| Acute Oral Toxicity | Harmful if swallowed (H302) | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Specific target organ toxicity — single exposure | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.

-

Skin Protection: Handle with gloves. Wear impervious clothing, such as a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols.[5] Provide appropriate exhaust ventilation where dust is generated.[5] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed.[8] Recommended storage temperature is at room temperature.[5]

First-Aid Measures

-

If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5] If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person into fresh air.[5] If not breathing, give artificial respiration.[5] Consult a physician.[5]

Experimental Protocols

This compound is primarily used as a tracer in metabolic studies to investigate pathways such as the citric acid cycle.[1] Below is a generalized protocol for a cell-based metabolic labeling experiment.

Metabolic Labeling of Cultured Cells

Objective: To trace the metabolic fate of this compound in cultured mammalian cells.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Cultured mammalian cells (e.g., HeLa, A549)

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Labeling Medium Preparation: Prepare cell culture medium containing a defined concentration of this compound. The exact concentration should be optimized for the specific cell line and experimental goals.

-

Labeling: Remove the standard culture medium from the cells, wash once with PBS, and then add the labeling medium.

-

Incubation: Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled malic acid.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

-

Sample Analysis:

-

Collect the supernatant containing the extracted metabolites.

-

Analyze the samples by LC-MS to identify and quantify the deuterated metabolites.

-

Visualizations

Safe Handling Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. DL-Malic acid-2,3,3-d3 | C4H6O5 | CID 71309504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lgcstandards.com [lgcstandards.com]

- 6. Malic acid - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. laffort.com [laffort.com]

- 9. lamothe-abiet.com [lamothe-abiet.com]

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Malic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in malic acid, a key intermediate in cellular metabolism. Understanding the site-specific distribution of deuterium offers valuable insights into metabolic pathways, the geographical and botanical origin of natural products, and can serve as a powerful tool in drug development and food authenticity verification. This document details the analytical methodologies used to determine deuterium abundance, presents available quantitative data, and explores the metabolic pathways influencing isotopic fractionation.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. Its natural abundance is approximately 0.015%, though this value can vary slightly depending on geographical and environmental factors. This subtle difference in mass between protium (B1232500) (¹H) and deuterium leads to significant kinetic isotope effects (KIEs) in chemical and enzymatic reactions. These effects cause a non-statistical distribution of deuterium in biological molecules, creating unique isotopic fingerprints that can be measured and interpreted.

Malic acid, a dicarboxylic acid, plays a central role in the citric acid cycle (TCA cycle) and is found in a wide variety of fruits and vegetables. The natural abundance of deuterium at specific positions within the malic acid molecule is influenced by the photosynthetic pathway of the source plant (C3 vs. C4), the isotopic composition of local water, and the kinetic isotope effects of the enzymes involved in its biosynthesis.

Quantitative Data on Deuterium Abundance in Malic Acid

The determination of site-specific natural isotopic fractionation (SNIF) of deuterium in malic acid provides a detailed picture of its metabolic history. While extensive quantitative data for malic acid from a wide variety of sources remains an area of ongoing research, the following table summarizes the principles and expected variations based on studies of similar organic acids and metabolic pathways. The values are typically expressed in parts per million (ppm) or as a delta value (δ²H) relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

| Parameter | C3 Plants (e.g., Apples, Grapes) | C4 Plants (e.g., Corn, Sugarcane) | Fermentation Products |

| Overall δ²H (‰) | More depleted (more negative) | More enriched (less negative) | Varies with substrate and water |

| (D/H) ratio at C2 | Influenced by malate (B86768) dehydrogenase | Influenced by malate dehydrogenase | Can be distinct from natural sources |

| (D/H) ratio at C3 | Influenced by fumarase | Influenced by fumarase | Can be distinct from natural sources |

Note: Specific quantitative values for the site-specific deuterium abundance in malic acid are not yet widely published in a consolidated format. The table reflects general trends observed in the isotopic analysis of natural products. Researchers are encouraged to establish baseline data for their specific samples of interest.

Experimental Protocols

The two primary techniques for determining the natural abundance of deuterium in organic molecules are Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that can determine the deuterium content at specific atomic positions within a molecule.

Methodology:

-

Sample Preparation:

-

Extraction of malic acid from the sample matrix (e.g., fruit juice, plant tissue). This can be achieved through liquid-liquid extraction or solid-phase extraction.

-

Purification of the extracted malic acid using techniques such as column chromatography to remove interfering compounds.

-

Derivatization may be employed to improve volatility or spectral resolution, although direct analysis in a suitable solvent is often preferred.

-

The purified malic acid is dissolved in a deuterated solvent with a known deuterium content, which serves as an internal standard.

-

-

NMR Acquisition:

-

A high-field NMR spectrometer (≥ 400 MHz) equipped with a deuterium probe is required.

-

A quantitative ²H NMR spectrum is acquired using a pulse sequence designed for accurate quantification, such as a simple pulse-acquire sequence with a long relaxation delay to ensure full relaxation of all deuterium signals.

-

Key acquisition parameters to be optimized include:

-

Pulse Angle: Typically a 90° pulse.

-

Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the deuterium nuclei in the molecule to ensure complete relaxation and accurate signal integration.

-

Number of Scans (NS): A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

Acquisition Time (AQ): Sufficient to resolve the signals of interest.

-

Temperature: A constant and accurately controlled temperature is crucial for reproducible results.

-

-

-

Data Analysis:

-

The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The signals corresponding to the different hydrogen positions in malic acid are identified based on their chemical shifts.

-

The integrals of the signals are carefully measured.

-

The site-specific deuterium content is calculated by comparing the integral of each signal to the integral of the internal standard with a known deuterium concentration.

-

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to measure the overall deuterium abundance in a sample with very high precision. It does not provide site-specific information but is a valuable tool for determining the bulk isotopic signature.

Methodology:

-

Sample Preparation:

-

Extraction and purification of malic acid as described for SNIF-NMR.

-

The purified malic acid must be thoroughly dried to remove any water, which would interfere with the deuterium measurement.

-

The sample is weighed into a silver or tin capsule.

-

-

IRMS Analysis:

-

The encapsulated sample is introduced into a high-temperature furnace (pyrolysis or combustion).

-

In the furnace, the organic material is converted into hydrogen gas (H₂) and other gases like CO₂.

-

The resulting gases are passed through a gas chromatograph (GC) to separate the H₂ gas from other components.

-

The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

-

The mass spectrometer measures the ratio of the ion beams corresponding to HD⁺ (mass 3) and H₂⁺ (mass 2).

-

The measured ratio is compared to that of a reference standard with a known deuterium abundance to calculate the δ²H value.

-

Metabolic Pathways and Deuterium Fractionation

The site-specific deuterium distribution in malic acid is a direct result of the kinetic isotope effects of the enzymes in its metabolic pathway, primarily the Citric Acid Cycle (TCA Cycle).

The Citric Acid Cycle and Key Enzymatic Fractionations

Malic acid is a key intermediate in the TCA cycle, being both formed from fumarate (B1241708) and oxidized to oxaloacetate. The enzymes catalyzing these reactions, fumarase and malate dehydrogenase, exhibit kinetic isotope effects that influence the deuterium content at the C2 and C3 positions of malic acid.

-

Fumarase: This enzyme catalyzes the reversible hydration of fumarate to L-malate. The addition of a hydroxyl group and a proton from water can lead to deuterium fractionation at the C2 and C3 positions, depending on the isotopic composition of the cellular water and the kinetic isotope effect of the enzyme.

-

Malate Dehydrogenase: This enzyme catalyzes the reversible oxidation of L-malate to oxaloacetate, transferring a hydride ion to NAD⁺. This step is a major site of deuterium fractionation. The C-H bond at the C2 position is broken during this reaction, and a significant primary kinetic isotope effect is expected, leading to a depletion of deuterium at this position in the remaining malate pool.

Below is a diagram illustrating the key steps in the TCA cycle that influence the deuterium abundance in malic acid.

Caption: Figure 1. Key enzymatic steps in the Citric Acid Cycle influencing deuterium fractionation in malic acid.

Experimental Workflow for Deuterium Analysis

The following diagram outlines a typical workflow for the analysis of deuterium abundance in malic acid from a biological sample.

Caption: Figure 2. A generalized workflow for the analysis of the natural abundance of deuterium in malic acid.

Applications in Drug Development and Research

-

Metabolic Flux Analysis: By tracing the flow of deuterium from labeled precursors through metabolic pathways, researchers can quantify the activity of different routes of malic acid synthesis and consumption under various physiological or pathological conditions.

-

Mechanism of Action Studies: Deuterium-labeled malic acid can be used to probe the mechanism of enzymes and transporters involved in its metabolism.

-

Drug Metabolism and Pharmacokinetics (DMPK): Understanding the natural deuterium abundance can provide a baseline for studies involving deuterated drug candidates, helping to distinguish between the administered drug and endogenous molecules.

-

Food Science and Authenticity: The isotopic fingerprint of malic acid can be used to verify the geographical origin and detect adulteration of fruit juices and other food products.

Conclusion

The analysis of the natural abundance of deuterium in malic acid is a sophisticated analytical challenge that yields valuable information for a wide range of scientific disciplines. The combination of SNIF-NMR and IRMS provides a powerful toolkit for elucidating the metabolic history of this key molecule. As analytical instrumentation and methodologies continue to improve, the application of deuterium isotope analysis is expected to expand, providing deeper insights into the intricate workings of biological systems and offering new avenues for drug development and quality control.

Key Differences Between (S)-Malic Acid-d3 and L-Malic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between L-Malic acid and its deuterated counterpart, (S)-Malic acid-d3. This document will delve into their distinct physicochemical properties, their roles in metabolic pathways, and the practical applications of this compound in research and development, particularly in the context of drug discovery.

Introduction: Understanding the Basics

L-Malic acid is a naturally occurring dicarboxylic acid that plays a crucial role in the cellular metabolism of all living organisms.[1] It is the (S)-enantiomer of malic acid and is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle).[1][2] L-Malic acid contributes to the sour taste of many fruits and is widely used as a food additive.[1][3]

This compound is a stable isotope-labeled version of L-Malic acid, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[4][5] This isotopic substitution, while subtle, imparts unique properties to the molecule that make it an invaluable tool in various scientific applications, most notably in metabolic research and as an internal standard for quantitative analysis.[5][6] The primary distinction lies not in their chemical reactivity or stereochemistry, but in their mass and the resulting kinetic isotope effect.

Physicochemical Properties: A Quantitative Comparison

The substitution of hydrogen with deuterium in this compound results in a measurable increase in its molecular weight. While other physicochemical properties such as melting point and density are expected to be very similar to the non-deuterated form, the difference in mass is a critical feature for its application.

| Property | L-Malic Acid | This compound (2,3,3-d3) |

| Molecular Formula | C₄H₆O₅ | C₄H₃D₃O₅ |

| Molecular Weight | 134.09 g/mol [7][8] | 137.11 g/mol [9][10] |

| CAS Number | 97-67-6[8] | 59652-74-3[10] |

| Melting Point | 98-107 °C[8][11][12] | Not explicitly available, but expected to be very similar to L-Malic acid. |

| Density | ~1.6 g/cm³[11] | Not explicitly available, but expected to be very similar to L-Malic acid. |

| Appearance | White crystalline powder or granules[8] | White to off-white solid[5] |

| Solubility in Water | 558 g/L at 20 °C[4] | High solubility |

The Role of L-Malic Acid in the Citric Acid Cycle

L-Malic acid is a pivotal intermediate in the citric acid cycle, a series of enzyme-catalyzed chemical reactions that is a central hub of cellular metabolism.[2][12] This pathway is essential for the generation of ATP, the primary energy currency of the cell, through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[11] The conversion of L-malate to oxaloacetate, catalyzed by malate (B86768) dehydrogenase, is a key step in this cycle, generating a molecule of NADH.[9]

References

- 1. praxilabs.com [praxilabs.com]

- 2. cdn.wou.edu [cdn.wou.edu]

- 3. scielo.br [scielo.br]

- 4. The use of a deuterium tracer technique to follow the fate of fluids ingested by human subjects: effects of drink volume and tracer concentration and content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. admescope.com [admescope.com]

- 6. benchchem.com [benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. jackwestin.com [jackwestin.com]

- 9. news-medical.net [news-medical.net]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 12. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of (S)-Malic Acid in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Malic acid, or L-malate, is a critical intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway for cellular energy production. This technical guide provides an in-depth exploration of the multifaceted role of (S)-malic acid, extending beyond its canonical function in the TCA cycle to its involvement in cellular signaling and redox homeostasis. This document details the enzymatic conversion of malate (B86768) to oxaloacetate by malate dehydrogenase, including its thermodynamics and kinetics, and presents comprehensive experimental protocols for the assessment of its activity and concentration. Furthermore, it elucidates the emerging role of malate as a signaling molecule, offering a comprehensive resource for researchers and professionals in drug development seeking to understand and target metabolic pathways.

Introduction

The citric acid cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, thereby generating ATP and reducing equivalents (NADH and FADH₂). (S)-Malic acid serves as a key intermediate in this cycle, participating in the penultimate step that regenerates oxaloacetate, which is essential for the cycle's continuation. The enzyme responsible for this conversion, malate dehydrogenase (MDH), exhibits complex kinetics and is subject to allosteric regulation, highlighting its importance as a control point in cellular metabolism. Beyond its bioenergetic role, recent evidence suggests that malate participates in signaling pathways, influencing processes such as inflammation and cellular redox balance. This guide aims to provide a detailed technical overview of the functions of (S)-malic acid, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

(S)-Malic Acid in the Citric Acid Cycle

The primary role of (S)-malic acid in the citric acid cycle is its oxidation to oxaloacetate, a reaction catalyzed by malate dehydrogenase (MDH) (EC 1.1.1.37). This reversible reaction is crucial for regenerating the oxaloacetate required to condense with acetyl-CoA and initiate a new round of the cycle.

The Malate Dehydrogenase Reaction

Malate dehydrogenase catalyzes the transfer of a hydride ion from the hydroxyl group of (S)-malic acid to the cofactor NAD⁺, forming oxaloacetate, NADH, and a proton.[1][2] The reaction is stereospecific, with the enzyme acting exclusively on the (S)-enantiomer of malic acid.[3]

Reaction: (S)-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

Thermodynamics of the Reaction

The oxidation of malate to oxaloacetate is a thermodynamically unfavorable reaction under standard conditions, with a large positive standard Gibbs free energy change (ΔG°') of approximately +29.7 kJ/mol.[4][5] However, within the mitochondrial matrix, the reaction proceeds in the forward direction due to the continuous and rapid consumption of oxaloacetate by the highly exergonic citrate (B86180) synthase reaction and the removal of NADH by the electron transport chain.[6] This maintains a very low concentration of oxaloacetate, pulling the malate dehydrogenase reaction forward. The actual Gibbs free energy change (ΔG) within the cell is close to zero.[4]

Table 1: Thermodynamic Parameters for the Malate Dehydrogenase Reaction

| Parameter | Value | Conditions | Reference(s) |

| ΔG°' | +29.7 kJ/mol | Standard conditions (298 K, pH 7) | [4][5] |

| ΔG (in cell) | ~ 0 kJ/mol | Physiological conditions | [4] |

| Equilibrium Constant (K'eq) | 2.9 x 10⁻⁵ | 38°C, pH 7.0, I = 0.25, 1 mM Mg²⁺ | [6] |

Quantitative Data

Intracellular Concentrations

The concentration of (S)-malic acid can vary depending on the cell type and metabolic state. In general, it is present at millimolar concentrations within the mitochondrial matrix.

Table 2: Reported Intracellular Concentrations of (S)-Malic Acid

| Organism/Tissue | Compartment | Concentration (mM) | Reference(s) |

| Rat Liver | Mitochondria | 0.5 - 2.0 | [7] |

| Human Breast Tissue (Normal) | - | 1.6 ± 0.2 (relative) | [8] |

| Human Breast Tissue (Tumor) | - | 3.13 ± 0.4 (relative) | [8] |

Enzyme Kinetics

The kinetic parameters of malate dehydrogenase have been characterized in various organisms. These values can be influenced by factors such as pH, temperature, and the presence of allosteric regulators.

Table 3: Kinetic Parameters of Malate Dehydrogenase (MDH)

| Organism and Isoform | Substrate | Km (mM) | Vmax (µM/min) | Allosteric Regulator | Ki (µM) | Reference(s) |

| Sus scrofa (pig) heart mitochondrial | L-Malate | 0.2 | - | Citrate (inhibitor) | - | [3] |

| Sus scrofa (pig) heart mitochondrial | Oxaloacetate | 0.03 | - | Citrate (activator) | 12.5 (dissociation constant) | [1] |

| Human Breast Tissue (Normal) | L-Malate | 1.6 ± 0.2 | 75 ± 2.7 (mU/g) | - | - | [8] |

| Human Breast Tissue (Tumor) | L-Malate | 3.13 ± 0.4 | 78 ± 2.13 (mU/g) | - | - | [8] |

| Human Breast Tissue (Normal) | Oxaloacetate | 0.16 ± 0.007 | 2456 ± 46 (mU/g) | - | - | [8] |

| Human Breast Tissue (Tumor) | Oxaloacetate | 0.2 ± 0.005 | 4509.8 ± 88 (mU/g) | - | - | [8] |

| Caenorhabditis elegans cytoplasmic | L-Malate | - | - | - | - | [9] |

| Caenorhabditis elegans mitochondrial | L-Malate | - | - | - | - | [9] |

Note: Vmax values are reported in different units across studies and may not be directly comparable.

Experimental Protocols

Malate Dehydrogenase Activity Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of malate dehydrogenase by monitoring the oxidation of NADH at 340 nm.[3][10][11]

Materials:

-

Potassium Phosphate Buffer (100 mM, pH 7.5)

-

β-NADH Solution (0.14 mM in Phosphate Buffer)

-

Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer, prepared fresh)

-

Malate Dehydrogenase (MDH) enzyme solution

-

UV-transparent cuvettes

-

Thermostatted spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette by adding:

-

2.7 mL Phosphate Buffer

-

0.1 mL β-NADH Solution

-

0.1 mL OAA Solution

-

-

Equilibrate the mixture to 25°C in the spectrophotometer.

-

Initiate the reaction by adding 0.1 mL of the MDH enzyme solution.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law:

-

Units/mL enzyme = (ΔA₃₄₀/min) / (6.22 * V_enzyme)

-

Where 6.22 is the millimolar extinction coefficient of NADH at 340 nm and V_enzyme is the volume of enzyme added in mL.

-

One unit of malate dehydrogenase is defined as the amount of enzyme that converts 1.0 µmole of oxaloacetate and β-NADH to L-malate and β-NAD⁺ per minute at pH 7.5 at 25°C.[3]

Quantification of (S)-Malic Acid in Mitochondrial Extracts by LC-MS/MS

This protocol provides a general workflow for the quantification of (S)-malic acid in mitochondrial extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]

Materials:

-

Isolated mitochondria

-

Cold methanol (B129727) (-80°C)

-

Internal standard (e.g., ¹³C-labeled malate)

-

LC-MS/MS system with a suitable HILIC or reversed-phase column

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Metabolite Extraction:

-

Rapidly quench metabolism by adding cold methanol to the mitochondrial pellet.

-

Add a known amount of the internal standard.

-

Vortex and incubate at -20°C to precipitate proteins.

-

Centrifuge to pellet the protein debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the LC-MS/MS system.

-

Separate metabolites using an appropriate chromatographic method.

-

Detect and quantify malate and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of endogenous malate to the internal standard.

-

Determine the concentration of malate in the sample by comparing the ratio to a standard curve prepared with known concentrations of malate.

-

Signaling Pathways and Logical Relationships

Beyond its role in the TCA cycle, (S)-malic acid is emerging as a signaling molecule.

The Citric Acid Cycle and Malate's Position

The following diagram illustrates the central role of (S)-malic acid in the final steps of the citric acid cycle.

Experimental Workflow for MDH Activity Assay

The following diagram outlines the key steps in determining the specific activity of malate dehydrogenase.

Malate as a Signaling Molecule in Inflammation

Recent research has identified a signaling role for (S)-malic acid in regulating inflammation. Malate can act as an anti-inflammatory signal by modulating a proton-sensing pathway involving BiP and IRF2BP2.[1][4]

Conclusion

(S)-Malic acid is a cornerstone of cellular metabolism, indispensable for the continuous operation of the citric acid cycle and, consequently, for efficient energy production. Its role, however, is not confined to bioenergetics. The intricate regulation of its synthesis and degradation, coupled with its emerging role as a signaling molecule, underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the multifaceted functions of (S)-malic acid will undoubtedly pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

- 1. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Malate dehydrogenase. Kinetic studies of substrate activation of supernatant enzyme by L-malate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. biorxiv.org [biorxiv.org]

- 9. promegaconnections.com [promegaconnections.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 14. agilent.com [agilent.com]

Spectroscopic Profile of (S)-Malic acid-d3: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Malic acid-d3, a critical isotopically labeled internal standard for quantitative analyses in metabolomics, drug development, and food science. This document is intended for researchers, scientists, and drug development professionals who utilize nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

This compound, with the CAS number 59652-74-3, is the deuterated form of the naturally occurring dicarboxylic acid, (S)-Malic acid.[1] Its primary application lies in its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for precise and accurate measurements of its non-labeled counterpart in various matrices.[1][2]

Expected Nuclear Magnetic Resonance (NMR) Data

The introduction of three deuterium (B1214612) atoms into the (S)-Malic acid structure will result in predictable changes in its ¹H and ¹³C NMR spectra compared to the unlabeled compound. The following tables summarize the expected chemical shifts. It is important to note that direct experimental spectra for this compound are not widely available in public databases; therefore, these values are predicted based on the known spectra of unlabeled (S)-Malic acid and the established effects of deuteration.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| H-2 | 4.3 - 4.6 | Singlet | The typical doublet of doublets collapses to a singlet due to the absence of adjacent protons (replaced by deuterium). |

| OH (hydroxyl) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| COOH (carboxyl) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

Note: The protons at position 3 are replaced by deuterium and will not be observed in the ¹H NMR spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| C-1 (COOH) | ~175 | Singlet | |

| C-2 (CHOH) | ~68 | Singlet | |

| C-3 (CD2) | ~40 | Triplet (due to C-D coupling) | The chemical shift may be slightly upfield compared to the unlabeled compound. |

| C-4 (COOH) | ~178 | Singlet |

Expected Mass Spectrometry (MS) Data

In mass spectrometry, the molecular weight of this compound will be higher than that of the unlabeled compound due to the presence of three deuterium atoms.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M-H]⁻ | 136.03 | In negative ion mode ESI-MS. The molecular weight of this compound is approximately 137.04 g/mol . |

| [M+H]⁺ | 138.05 | In positive ion mode ESI-MS. |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for this compound, based on common practices for analyzing small organic acids.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry (LC-MS)

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column or a column suitable for polar analytes.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

-

Scan Mode: Full scan or selected ion monitoring (SIM) for the expected m/z of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR and MS analysis of this compound.

This technical guide serves as a foundational resource for the spectroscopic analysis of this compound. For specific applications, optimization of the described protocols may be necessary.

References

Methodological & Application

Application Note: Quantification of (S)-Malic Acid in Biological Matrices using (S)-Malic acid-d3 as an Internal Standard by LC-MS

Abstract